tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate
CAS No.: 202267-26-3
Cat. No.: VC8087787
Molecular Formula: C11H17F3N2O3
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202267-26-3 |
|---|---|
| Molecular Formula | C11H17F3N2O3 |
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1 |
| Standard InChI Key | AGQSXQUMNKZASE-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)C(F)(F)F |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₇F₃N₂O₃, with a molecular weight of 294.26 g/mol. Its IUPAC name explicitly defines the stereochemistry at the 3-position, ensuring precise synthetic targeting. The pyrrolidine ring adopts a puckered conformation, with the trifluoroacetyl group (-COCF₃) and tert-butyloxycarbonyl (Boc) group introducing distinct electronic and steric effects.
Key Functional Groups:
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tert-Butyl Carbamate (Boc): Provides acid-labile protection for the pyrrolidine nitrogen, enabling selective deprotection in multi-step syntheses .
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Trifluoroacetyl Amine: Enhances metabolic stability and influences hydrogen-bonding interactions with biological targets .
Physicochemical Data
| Property | Value |
|---|---|
| Boiling Point (Predicted) | 265–280°C |
| Density | 1.22–1.25 g/cm³ |
| Refractive Index | 1.450–1.470 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The trifluoroacetyl group significantly increases lipophilicity (logP ≈ 1.8), impacting membrane permeability and bioavailability in drug candidates .
Synthetic Methodologies
Stepwise Synthesis
The compound is typically synthesized via a multi-step sequence:
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Amino Protection: Reacting (3S)-3-aminopyrrolidine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) to form (3S)-3-(trifluoroacetamido)pyrrolidine.
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Carbamate Formation: Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .
Reaction Conditions:
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Trifluoroacetylation: 0°C, 2 hours, >90% yield.
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Boc Protection: Room temperature, 12 hours, 85–90% yield.
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Process optimizations focus on minimizing racemization at the 3S position, which is critical for preserving enantiomeric excess (>99% ee) .
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a precursor to protease inhibitors and kinase-targeting agents. Its chiral center and protected amines facilitate the synthesis of:
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Spirocyclic Compounds: Used in antiviral and anticancer therapies.
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Peptidomimetics: Mimic peptide structures to enhance metabolic stability .
Comparative Bioactivity:
| Derivative | Target | Activity (IC₅₀) |
|---|---|---|
| 3S-Trifluoroacetyl-Boc | Serine Protease | 68 nM |
| 3R-Trifluoroacetyl-Boc | Serine Protease | 420 nM |
The 3S configuration confers superior inhibitory potency due to optimal spatial alignment with enzyme active sites .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective methods to access the 3S configuration without chiral resolution remains a priority. Transition-metal catalysts (e.g., Ru-based complexes) show promise for improving synthetic efficiency .
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could enhance tissue-specific delivery, reducing off-target effects in therapeutic applications.
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